2-Allyl-3-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-3-methylquinoxaline (AMQX) is a heterocyclic organic compound that belongs to the quinoxaline family. It is a yellow crystalline solid that has been widely studied due to its potential applications in the field of medicinal chemistry. AMQX is known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
2-Allyl-3-methylquinoxaline has been extensively studied for its potential use as a drug candidate. It has been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, as well as cytotoxic activity against various cancer cell lines. Additionally, this compound has been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 2-Allyl-3-methylquinoxaline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Additionally, this compound has been found to modulate the activity of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Allyl-3-methylquinoxaline in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes and for developing new drugs. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Allyl-3-methylquinoxaline. One area of interest is the development of new drugs based on the structure of this compound. Researchers may also investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo. Finally, researchers may investigate the potential use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad range of biological activities, including antiviral, anticancer, and antimicrobial properties. The synthesis method is relatively straightforward, and the compound is easy to purify. However, its potential toxicity may limit its use in certain experiments. Future research directions include the development of new drugs based on the structure of this compound, investigation of its mechanism of action, and exploration of its potential use in the treatment of other diseases.
Synthesemethoden
2-Allyl-3-methylquinoxaline can be synthesized by the condensation of 2-aminomethyl-3-methylquinoxaline with allyl bromide in the presence of a base. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 100-120°C. The product is then purified by recrystallization using a suitable solvent.
Eigenschaften
IUPAC Name |
2-methyl-3-prop-2-enylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h3-5,7-8H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKRGMFKUUIOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550775 |
Source
|
Record name | 2-Methyl-3-(prop-2-en-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113477-48-8 |
Source
|
Record name | 2-Methyl-3-(prop-2-en-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.